molecular formula C7H4BrCl2NO2 B8669925 Methyl 3-bromo-4,6-dichloropyridine-2-carboxylate

Methyl 3-bromo-4,6-dichloropyridine-2-carboxylate

Cat. No.: B8669925
M. Wt: 284.92 g/mol
InChI Key: DYJAJULEGGBCRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-bromo-4,6-dichloropyridine-2-carboxylate is a useful research compound. Its molecular formula is C7H4BrCl2NO2 and its molecular weight is 284.92 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H4BrCl2NO2

Molecular Weight

284.92 g/mol

IUPAC Name

methyl 3-bromo-4,6-dichloropyridine-2-carboxylate

InChI

InChI=1S/C7H4BrCl2NO2/c1-13-7(12)6-5(8)3(9)2-4(10)11-6/h2H,1H3

InChI Key

DYJAJULEGGBCRK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC(=N1)Cl)Cl)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of methyl 3-bromo-6-chloropyridine-2-carboxylate (1.92 g, 7.67 mmol) in TFA (18 ml) was added hydrogen peroxide (30% w/w aqueous solution, 5.22 ml, 53.7 mmol) and the reaction mixture was heated at 60° C. for 21 h. The reaction mixture was then cooled and slowly poured onto saturated K2CO3 solution (100 ml), followed by extraction of the aqueous layer with EtOAc (3×100 ml), washing of the combined organic phases with brine (2×50 ml), drying (Na2SO4) and evaporation. The desired 3-bromo-6-chloro-2-(methoxycarbonyl)pyridin-1-ium-1-olate (2.61 g, ˜75% purity) was used crude in the next stage of the synthesis without any further purification. To the crude 3-bromo-6-chloro-2-(methoxycarbonyl)pyridin-1-ium-1-olate (˜75% purity, 2.61 g, 7.35 mmol) was added POCl3 (3.42 ml, 36.7 mmol) and the solution was heated to 100° C. for 4 h. After cooling the POCl3 was remove in vacuo to give a white solid which was columned over silica eluting with 0% to 10% of EtOAc in heptane to afford the title compound as a pale yellow powder (1.07 g, 49% over two steps). LC-MS 99%, 2.02 min (3.5 minute LC-MS method), m/z=283.7/285.7/287.7, 1H NMR (500 MHz, Chloroform-d) δ ppm 7.56 (s, 1H) 4.00 (s, 3H).
Quantity
1.92 g
Type
reactant
Reaction Step One
Quantity
5.22 mL
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
3.42 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
49%

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